molecular formula C15H26N2O B14384714 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one CAS No. 88364-50-5

3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one

Cat. No.: B14384714
CAS No.: 88364-50-5
M. Wt: 250.38 g/mol
InChI Key: GKDZHHXKMWLGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one typically involves the reaction of an appropriate indanone derivative with piperazine under controlled conditions. The reaction may proceed through a Mannich-type reaction, where the indanone is first activated by a suitable reagent, followed by nucleophilic attack by piperazine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(piperazin-1-ylmethyl)-1H-indole hydrochloride: Shares structural similarities but differs in the indole ring system.

    1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with different substituents and biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring, offering different chemical and biological properties.

Uniqueness

3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the indanone and piperazine moieties makes it a versatile compound for various applications.

Properties

CAS No.

88364-50-5

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

3-methyl-2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C15H26N2O/c1-11-12-4-2-3-5-13(12)15(18)14(11)10-17-8-6-16-7-9-17/h11-14,16H,2-10H2,1H3

InChI Key

GKDZHHXKMWLGLU-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C(=O)C1CN3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.